molecular formula C15H13BrClNO B5858065 N-(4-bromo-2,3-dimethylphenyl)-2-chlorobenzamide

N-(4-bromo-2,3-dimethylphenyl)-2-chlorobenzamide

Cat. No.: B5858065
M. Wt: 338.62 g/mol
InChI Key: OFFKYPYMNADELA-UHFFFAOYSA-N
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Description

N-(4-bromo-2,3-dimethylphenyl)-2-chlorobenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromine atom at the 4-position and two methyl groups at the 2 and 3 positions on the phenyl ring, along with a chlorine atom on the benzamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

N-(4-bromo-2,3-dimethylphenyl)-2-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClNO/c1-9-10(2)14(8-7-12(9)16)18-15(19)11-5-3-4-6-13(11)17/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFKYPYMNADELA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)Br)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2,3-dimethylphenyl)-2-chlorobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2,3-dimethylaniline and 2-chlorobenzoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.

    Procedure: The 4-bromo-2,3-dimethylaniline is dissolved in dichloromethane, and triethylamine is added to the solution. 2-chlorobenzoyl chloride is then added dropwise to the mixture while maintaining the temperature at around 0°C. The reaction mixture is stirred for several hours at room temperature.

    Purification: The resulting product is purified by recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2,3-dimethylphenyl)-2-chlorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(4-bromo-2,3-dimethylphenyl)-2-chlorobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromo-2,3-dimethylphenyl)-2-chlorobenzamide involves its interaction with specific molecular targets. The bromine and chlorine atoms can form halogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2,3-dimethylaniline: A precursor in the synthesis of N-(4-bromo-2,3-dimethylphenyl)-2-chlorobenzamide.

    2-chlorobenzamide: A related compound with similar structural features.

    N-(4-bromo-2,3-dimethylphenyl)acetamide: Another benzamide derivative with different substituents.

Uniqueness

This compound is unique due to the specific arrangement of bromine, chlorine, and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

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